2-Diethylaminopyridine

Organocatalysis Physical Organic Chemistry Acylation

2-Diethylaminopyridine (DEAP; CAS 36075-06-6), molecular formula C9H14N2, is an N,N-dialkylaminopyridine derivative functioning as a nucleophilic acylation catalyst and a versatile synthetic intermediate. Characterized by a predicted pKa of 6.98, a density of 0.97 g/mL, and a boiling point of 118 °C at 27 mmHg, this liquid-phase catalyst distinguishes itself from its 4-position regioisomers through its specific reactivity profile.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 36075-06-6
Cat. No. B1296840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diethylaminopyridine
CAS36075-06-6
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=CC=N1
InChIInChI=1S/C9H14N2/c1-3-11(4-2)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3
InChIKeyXRPITCBWOUOJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Diethylaminopyridine (CAS 36075-06-6): High-Yield Nucleophilic Catalyst & Key Intermediate for Regioselective Pyridine Functionalization


2-Diethylaminopyridine (DEAP; CAS 36075-06-6), molecular formula C9H14N2, is an N,N-dialkylaminopyridine derivative functioning as a nucleophilic acylation catalyst and a versatile synthetic intermediate [1]. Characterized by a predicted pKa of 6.98, a density of 0.97 g/mL, and a boiling point of 118 °C at 27 mmHg, this liquid-phase catalyst distinguishes itself from its 4-position regioisomers through its specific reactivity profile .

Why 2-Diethylaminopyridine Cannot Be Simply Replaced by 4-Diethylaminopyridine or DMAP


While 4-position aminopyridines like DMAP (4-dimethylaminopyridine) are celebrated for their hypernucleophilic acylation catalysis, the 2-substituted regioisomer 2-diethylaminopyridine occupies a fundamentally different chemical space with distinct physical properties and reactivity [1]. The substitution pattern dictates a predicted pKa of 6.98 for 2-diethylaminopyridine, which is significantly different from that of DMAP (pKa 9.7), leading to different catalytic behavior under varying pH conditions . Consequently, substituting one for the other without validating the reaction system risks altered yields, regioselectivity, or synthetic viability.

Quantitative Differentiation of 2-Diethylaminopyridine: Head-to-Head Performance Data


Nucleophilicity and Basicity: 2-Diethylaminopyridine Exhibits a 2.7 pKa Unit Lower Basicity Than DMAP

2-Diethylaminopyridine exhibits a predicted pKa of 6.98, which is approximately 2.7 pKa units lower than that of the widely used acylation catalyst 4-dimethylaminopyridine (DMAP, pKa = 9.7) [1]. This lower basicity suggests that 2-diethylaminopyridine may be less prone to base-catalyzed side reactions or decomposition pathways in acid-sensitive environments, offering a potential selectivity advantage for pH-sensitive substrates [2].

Organocatalysis Physical Organic Chemistry Acylation

Synthetic Accessibility: 2-Diethylaminopyridine Achieves 70% Yield in Ru-Catalyzed N-Alkylation, Outperforming 2-(Ethylamino)pyridine by 7.8-fold

In a ruthenium-catalyzed N-alkylation of 2-aminopyridine with ethanol, the use of RuCl2(PPh3)3 as a catalyst produces 2-diethylaminopyridine in 70% yield, alongside only 9% of the mono-alkylated product 2-(ethylamino)pyridine [1]. This represents a 7.8-fold preference for the fully dialkylated product under these conditions, demonstrating a robust, scalable route to the target compound with high selectivity.

Heterocyclic Chemistry Catalysis Process Chemistry

Regioselective Derivatization: 3-Bromo-2-diethylaminopyridine Affords 4-Alkoxy-2-diethylaminopyridines in 61-81% Yield via Pyridyne Intermediates

When 3-bromo-2-diethylaminopyridine is reacted with various alcohols in the presence of t-BuOK/18-crown-6 in THF at 80 °C for 20–60 hours, the corresponding 4-alkoxy-2-diethylaminopyridines are obtained in yields ranging from 61% to 81% [1]. This efficient, high-yielding alkoxylation proceeds via a pyridyne intermediate, showcasing the unique reactivity of the 2-diethylamino-substituted scaffold in directed C–H functionalization.

Synthetic Methodology Pyridyne Chemistry Late-Stage Functionalization

Predicted Environmental Fate: 2-Diethylaminopyridine Exhibits Rapid Atmospheric Degradation with a Half-Life of 0.235 Days

Computational modeling predicts an atmospheric OH rate constant of 45.5169 E-12 cm³/molecule-sec for 2-diethylaminopyridine, corresponding to a half-life of approximately 0.235 days (12-hour day, 1.5E6 OH/cm³) . This rapid degradation indicates a low potential for environmental persistence, which is a favorable attribute for industrial processes where minimizing long-term ecological impact is a priority.

Environmental Chemistry Green Chemistry Safety Assessment

Recommended Industrial and Research Applications for 2-Diethylaminopyridine


Scalable Manufacture of 2-Diethylaminopyridine via High-Selectivity Ru-Catalyzed Alkylation

Procurement for kilo-lab or pilot-plant scale synthesis of 2-diethylaminopyridine is justified by the well-documented, high-yield (70%) RuCl2(PPh3)3-catalyzed N-alkylation of 2-aminopyridine with ethanol [1]. This route offers a 7.8-fold selectivity advantage over the undesired mono-alkylated byproduct, minimizing purification costs and maximizing material efficiency.

Synthesis of 2,4-Disubstituted Pyridine Pharmacophores via Regioselective Alkoxylation

In medicinal chemistry campaigns requiring 4-alkoxy-2-aminopyridine cores, 2-diethylaminopyridine serves as an essential precursor. Its 3-bromo derivative undergoes high-yielding (61-81%) alkoxylation via a pyridyne intermediate, enabling efficient access to a diverse library of 2,4-disubstituted pyridines for structure-activity relationship (SAR) studies [1].

Acylation Catalysis in pH-Sensitive Systems

For acylation reactions where the substrate or product is labile under strongly basic conditions, 2-diethylaminopyridine (pKa 6.98) presents a milder alternative to supernucleophilic catalysts like DMAP (pKa 9.7) [1][2]. This property is particularly relevant for the functionalization of base-sensitive natural products or intermediates in total synthesis.

Green Chemistry Process Development

For research groups or industrial partners with formal green chemistry mandates, 2-diethylaminopyridine's predicted rapid atmospheric degradation (half-life of 0.235 days) [1] offers a demonstrable environmental advantage over more persistent aminopyridine catalysts, supporting sustainability metrics in process mass intensity (PMI) and environmental factor (E-factor) calculations.

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